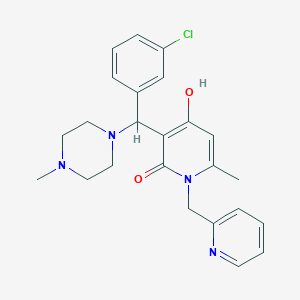
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine
Descripción general
Descripción
(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a heterocyclic organic compound with a cage-like structure similar to adamantane. It is used as a urinary tract antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .
Molecular Structure Analysis
The molecular formula of This compound is C10H13FN2 , and its molecular weight is approximately 180.23 g/mol . The compound has a cage-like structure due to the cyclobutyl ring and the fluoropyridine group .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biased Agonism in Drug Discovery
1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine derivatives have been explored as potential biased agonists of serotonin 5-HT1A receptors. These compounds demonstrate high receptor affinity and selectivity, showing promise as antidepressant drug candidates. The research suggests that the ERK1/2 phosphorylation-preferring aryloxyethyl derivatives of this compound might have significant therapeutic potential in treating depression (Sniecikowska et al., 2019).
Catalysis and Structural Applications
Ni(II) complexes of fluorinated tripodal ligands, including 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine, have been synthesized and characterized for their catalytic potential. These complexes demonstrate efficient and selective catalysis in alkane hydroxylation and O-arylation of phenol, suggesting their application in organic synthesis and industrial processes (Kerbib et al., 2020).
Antibacterial and Antifungal Properties
Compounds derived from 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine have shown potential in antibacterial and antifungal applications. Studies indicate that these compounds can effectively inhibit the growth of certain bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Rao et al., 2013).
Radiochemistry and Imaging Applications
Research into fluoropyridine-based maleimide reagents, including derivatives of 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine, has led to the development of new compounds for prosthetic labeling in peptides and proteins. These compounds are significant in the field of radiochemistry, particularly in designing new peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).
Synthesis of Schiff Bases and Anticonvulsant Agents
The synthesis of Schiff bases of 3-aminomethyl pyridine, including 1-(3-Fluoropyridin-2-yl)cyclobutyl methanamine derivatives, has shown promising results in anticonvulsant activity. These compounds could potentially be developed into new treatments for seizures and epilepsy (Pandey & Srivastava, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVOMXHKTLHWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2780561.png)
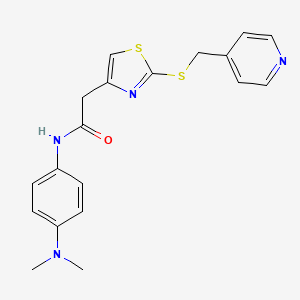
![3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2780565.png)
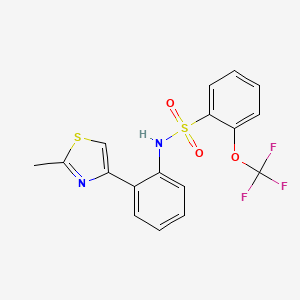

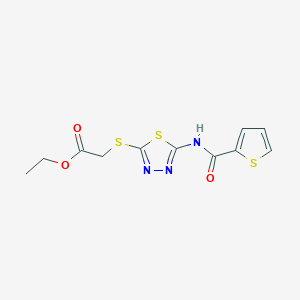
![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)
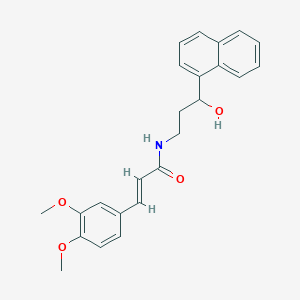
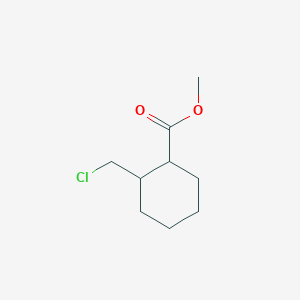
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)
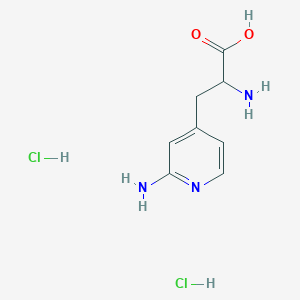

![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)
